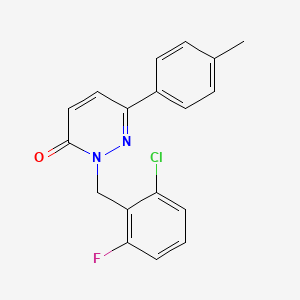
2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives typically involves multiple steps, including condensation, cyclization, and substitution reactions. The detailed synthesis approach can vary based on the desired substituents and the starting materials used. One common method includes reactions with hydrazine hydrate, various aldehydes, and other reagents to introduce specific functional groups and structural features into the pyridazinone backbone (El Kalai et al., 2023).
Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-one derivatives is characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR). These analytical methods help in determining the positions and orientations of various substituents, confirming the expected structural framework, and understanding the molecular conformations and crystal packing (Xu et al., 2006).
Chemical Reactions and Properties
Pyridazin-3(2H)-one derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are critical for modifying their chemical structure and enhancing their biological activities. The presence of different substituents like chloro, fluoro, and benzyl groups can significantly influence their reactivity and interaction with other molecules (Alonazy et al., 2009).
Physical Properties Analysis
The physical properties of pyridazin-3(2H)-one derivatives, including their melting points, boiling points, solubility, and stability, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions present within the crystal lattice. Analyzing these aspects helps in understanding the material's behavior under different conditions and its suitability for specific applications (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under various chemical conditions, define the range of reactions in which pyridazin-3(2H)-one derivatives can participate. These properties are determined by the electronic structure, functional groups, and overall molecular geometry of the compound. Understanding these properties is essential for designing new compounds with desired chemical behaviors and for predicting their reactivity patterns (Daoui et al., 2019).
科学的研究の応用
GPR39 Agonist : A study identified kinase inhibitors, including compounds structurally similar to 2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, as novel GPR39 agonists. These compounds demonstrated allosteric modulation by zinc in both canonical and noncanonical signaling pathways (Sato et al., 2016).
Myocardial Perfusion Imaging : In another study, 18F-labeled pyridaben analogs structurally related to the compound were synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents in PET scans. These compounds showed high heart uptake and low background uptake, suggesting their utility in cardiac imaging (Mou et al., 2012).
Corrosion Inhibition : Pyridazinone derivatives, including compounds like this compound, were investigated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds were found to be effective mixed inhibitors, influencing both cathodic hydrogen evolvement and anodic metal dissolution (Kalai et al., 2020).
Anticonvulsant Activity : Similar pyridazinone analogs were synthesized and tested for their anticonvulsant activity, demonstrating some efficacy in protecting against seizures (Kelley et al., 1995).
Anticancer, Antiangiogenic, and Antioxidant Agents : New pyridazinone derivatives, closely related to the compound in focus, were synthesized and characterized for their potential as anticancer, antiangiogenic, and antioxidant agents. Some compounds showed significant inhibitory effects on various cancer cell lines (Kamble et al., 2015).
Antitumor Activity : Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and tested for antitumor activity. The structure-activity relationship indicated that certain substitutions enhanced anticancer activity (Qin et al., 2020).
Crystal Structure and DFT Study : A study focused on the crystal structure and density functional theory (DFT) calculations of pyridazinone derivatives, providing insights into their molecular interactions and stability (Daoui et al., 2019).
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-12-5-7-13(8-6-12)17-9-10-18(23)22(21-17)11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMBAFQFRRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

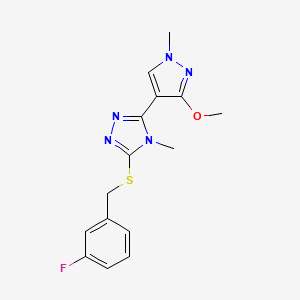

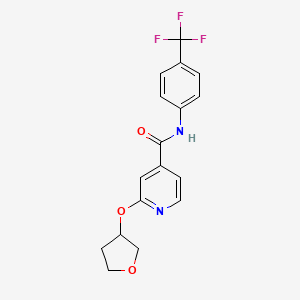

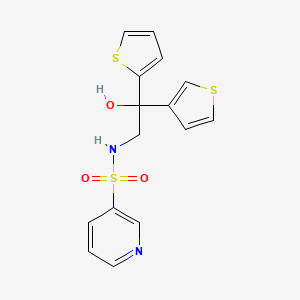
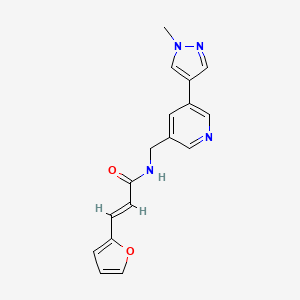
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
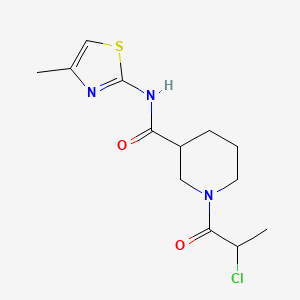
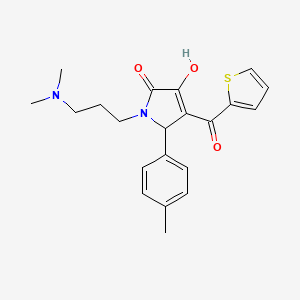

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)